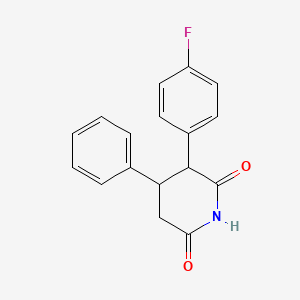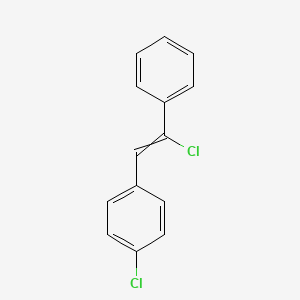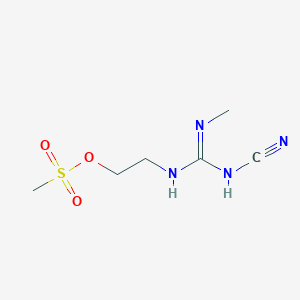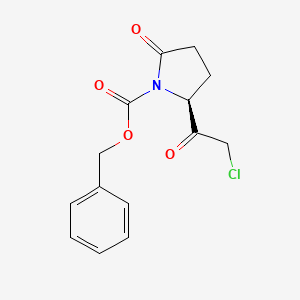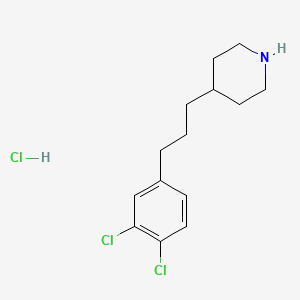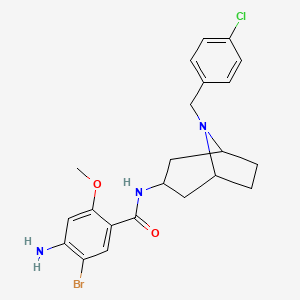![molecular formula C9H6N2S B14436160 5,9-Methano[1,3]thiazolo[5,4-d]azocine CAS No. 79632-36-3](/img/structure/B14436160.png)
5,9-Methano[1,3]thiazolo[5,4-d]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Methano[1,3]thiazolo[5,4-d]azocine is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both thiazole and azocine moieties, making it an intriguing subject for chemical research.
Méthodes De Préparation
The synthesis of 5,9-Methano[1,3]thiazolo[5,4-d]azocine typically involves multi-step procedures due to the complexity of its fused ring system. One common synthetic route starts with the preparation of functionalized thiazole intermediates. These intermediates undergo cyclization reactions, often facilitated by oxidizing agents such as aqueous potassium ferricyanide . Further modifications, such as N-methylation and condensation with aldehydes, can yield the desired compound . Industrial production methods are less documented but likely follow similar multi-step synthetic routes with optimization for scale and yield.
Analyse Des Réactions Chimiques
5,9-Methano[1,3]thiazolo[5,4-d]azocine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Applications De Recherche Scientifique
5,9-Methano[1,3]thiazolo[5,4-d]azocine has several scientific research applications:
Mécanisme D'action
The mechanism of action for 5,9-Methano[1,3]thiazolo[5,4-d]azocine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules . These interactions may disrupt normal cellular functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5,9-Methano[1,3]thiazolo[5,4-d]azocine can be compared to other thiazole and azocine derivatives:
Propriétés
Numéro CAS |
79632-36-3 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
5-thia-3,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)12-5-11-9/h1-2,4-5H,3H2 |
Clé InChI |
MBXYABJBIKPRQP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC1=NC=C2)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




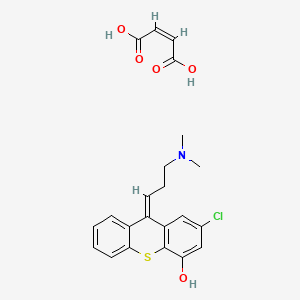
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
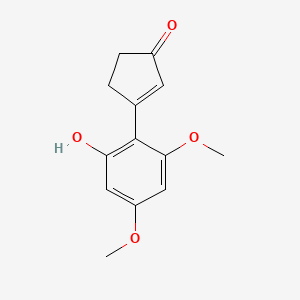
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
